molecular formula C9H13BrN2 B1294168 5-Bromo-4-pentylpyrimidine CAS No. 951884-34-7

5-Bromo-4-pentylpyrimidine

Cat. No. B1294168
M. Wt: 229.12 g/mol
InChI Key: BOKJNBADLRQINQ-UHFFFAOYSA-N
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Description

5-Bromo-4-pentylpyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by the presence of a bromine atom at the 5th position and a pentyl group at the 4th position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a structure similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the bromine atom and the pentyl group in 5-Bromo-4-pentylpyrimidine can significantly influence its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 5-Bromo-4-pentylpyrimidine and related bromopyrimidines often involves palladium-catalyzed cross-coupling reactions, which are efficient methods for creating carbon-carbon and carbon-heteroatom bonds. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used as an intermediate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . This method demonstrates the versatility of bromopyrimidines in convergent syntheses, allowing for the introduction of diverse functional groups into the pyrimidine core.

Molecular Structure Analysis

The molecular structure of bromopyrimidines can be elucidated using techniques such as X-ray crystallography. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been studied, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, which crystallizes in the monoclinic crystal system . The crystal structure is stabilized by intramolecular hydrogen bonds, highlighting the importance of such interactions in determining the molecular conformation and stability of bromopyrimidines.

Chemical Reactions Analysis

Bromopyrimidines are reactive intermediates that can undergo various chemical reactions, including nucleophilic substitution and cross-coupling. For instance, 5-bromo-2-hydroxy pyrimidine has been studied for its reactivity and potential in molecular docking, indicating its usefulness in designing compounds with biological activity . Additionally, the reactivity of bromopyrimidines in aminolysis has been compared, showing that bromopyrimidines are generally more reactive than their chloro- and iodo- counterparts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-pentylpyrimidine can be inferred from studies on similar bromopyrimidines. Spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis have been employed to investigate the properties of 5-bromo-2-hydroxy pyrimidine, providing insights into its molecular geometry, vibrational wavenumbers, electronic properties, and chemical shifts . These properties are crucial for understanding the behavior of bromopyrimidines in different environments and for their potential applications in various fields.

Safety And Hazards

Safety data sheets indicate that 5-Bromo-4-pentylpyrimidine may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

5-bromo-4-pentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-3-4-5-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKJNBADLRQINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650041
Record name 5-Bromo-4-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-pentylpyrimidine

CAS RN

951884-34-7
Record name 5-Bromo-4-pentylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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